molecular formula C18H20Cl2N4O3S B2821191 Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953201-39-3

Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2821191
CAS No.: 953201-39-3
M. Wt: 443.34
InChI Key: YNODJFAATIJSBM-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a piperazine moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable electrophile.

    Attachment of the Dichlorophenyl Group: This step involves the coupling of the dichlorophenyl group to the piperazine ring, which can be done using various coupling reagents.

    Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of the thiazole derivative with ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate: shares structural similarities with other thiazole and piperazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its dichlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

ethyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O3S/c1-2-27-18(26)22-17-21-12(11-28-17)10-15(25)24-8-6-23(7-9-24)14-5-3-4-13(19)16(14)20/h3-5,11H,2,6-10H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNODJFAATIJSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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